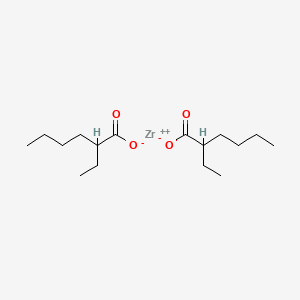

Hexanoic acid, 2-ethyl-, zirconium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Hexanoic acid, 2-ethyl-, zirconium salt is a metal-organic compound widely used in various industrial and scientific applications. It is a zirconium salt of 2-ethylhexanoic acid and is often utilized as a precursor for zirconium-based materials. This compound is known for its solubility in organic solvents and its role in the deposition of thin films containing zirconium.

準備方法

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-ethyl-, zirconium salt can be synthesized through the reaction of zirconyl chloride octahydrate with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 2-ethylhexanoate;zirconium(2+) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques helps in achieving consistent product quality .

化学反応の分析

Types of Reactions

Hexanoic acid, 2-ethyl-, zirconium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxide thin films.

Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or ozone, and the reaction is typically carried out at elevated temperatures.

Substitution: Reagents such as acetic acid or other carboxylic acids are used under reflux conditions.

Major Products

Oxidation: Zirconium oxide thin films.

Substitution: Various zirconium carboxylates depending on the substituting ligand.

科学的研究の応用

Coatings and Inks

Use in Coating Products:

Hexanoic acid, 2-ethyl-, zirconium salt is widely employed in the coatings industry. It acts as a siccative , which accelerates the drying process of paints and varnishes. This property is particularly beneficial in formulating high-performance coatings that require rapid curing times to enhance production efficiency and reduce costs .

Applications in Inks:

The compound is also utilized in the formulation of inks and toners. Its inclusion helps improve the drying time and overall performance of printing inks, making it a valuable additive for manufacturers aiming for high-quality print outputs .

Analytical Chemistry

Liquid Chromatography:

this compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A study demonstrated that it could be effectively separated on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) applications, phosphoric acid is substituted with formic acid to ensure compatibility. This method is scalable and suitable for isolating impurities during preparative separations, particularly in pharmacokinetics studies .

Toxicological Studies

Safety Profile:

The compound has been assessed for its toxicological effects. It has been classified as having low toxicity with an LD50 greater than 2000 mg/kg in rats. Furthermore, it is not considered irritating to the skin or eyes, nor is it classified as a respiratory sensitizer. These safety characteristics make it an attractive option for various applications where human exposure may occur .

Environmental Impact:

this compound has been evaluated for its environmental impact, particularly regarding aquatic toxicity. The LC50 values indicate that it poses low risk to fish and aquatic invertebrates at concentrations above 100 mg/L . However, care must be taken to prevent long-term adverse effects on aquatic organisms.

Manufacturing Processes

Production Methods:

The production of this compound typically involves the oxidation of 2-ethylhexanol or related compounds. Recent advancements in manufacturing methods have focused on optimizing reaction conditions to enhance yield while minimizing byproducts and environmental impact .

Case Studies

作用機序

The mechanism of action of Hexanoic acid, 2-ethyl-, zirconium salt involves its role as a precursor in the formation of zirconium-based materials. The compound undergoes thermal decomposition or chemical reactions to form zirconium oxide or other zirconium compounds. These materials exhibit unique properties such as high thermal stability, corrosion resistance, and catalytic activity .

類似化合物との比較

Similar Compounds

- Zirconium acetate

- Zirconium tert-butoxide

- Zirconium carboxyethyl acrylate

- Cobalt(II) 2-ethylhexanoate

- Calcium 2-ethylhexanoate

Uniqueness

Hexanoic acid, 2-ethyl-, zirconium salt is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Compared to other zirconium compounds, it offers better solubility in organic solvents and is particularly effective in the deposition of thin films .

生物活性

Hexanoic acid, 2-ethyl-, zirconium salt (often referred to as 2-ethylhexanoate zirconium) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicine and environmental science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

- Chemical Formula : C₁₆H₃₀O₄Zr

- Molecular Weight : 358.58 g/mol

- CAS Number : 149-57-5

Biological Activity Overview

-

Toxicological Profile :

- This compound exhibits moderate toxicity in aquatic environments. The LC50 (lethal concentration for 50% of the test population) for fish species such as Oryzias latipes is reported to be greater than 100 mg/L over a 96-hour exposure period .

- In Daphnia magna tests, the EC50 is also noted to be above 100% saturation, indicating low acute toxicity to aquatic invertebrates .

- Metabolic Effects :

- Developmental Toxicity :

Case Study 1: Developmental Toxicity Assessment

A screening assessment conducted by Environment Canada and Health Canada highlighted the developmental toxicity associated with hexanoic acid, 2-ethyl-. The study found that repeated-dose exposures resulted in reduced body weight gain and other adverse effects in laboratory animals. The critical effect levels were established based on these findings, emphasizing the need for careful management and risk assessment of this compound in consumer products .

Case Study 2: Environmental Impact

A study focusing on the environmental fate of hexanoic acid, 2-ethyl-, revealed that it biodegrades quickly and has a low potential for bioaccumulation in lipid tissues of organisms. The predicted environmental concentrations were below no-effect levels for sensitive aquatic organisms, suggesting a low ecological hazard under typical exposure scenarios .

Table 1: Toxicity Data Summary

| Organism | Test Type | Result |

|---|---|---|

| Oryzias latipes | LC50 (96h) | >100 mg/L |

| Daphnia magna | EC50 | >100% saturation |

| Rat Liver Mitochondria | Urea Synthesis Inhibition | Significant Inhibition |

Table 2: Developmental Effects Summary

| Effect | Observed Outcome |

|---|---|

| Body Weight Gain | Reduced in repeated-dose studies |

| Developmental Toxicity | Significant concerns based on animal studies |

特性

CAS番号 |

22464-99-9 |

|---|---|

分子式 |

C8H16O2Zr |

分子量 |

235.44 g/mol |

IUPAC名 |

2-ethylhexanoic acid;zirconium |

InChI |

InChI=1S/C8H16O2.Zr/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChIキー |

HBHXRPHNNKAWQL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zr+2] |

正規SMILES |

CCCCC(CC)C(=O)O.[Zr] |

関連するCAS |

22464-99-9 2233-42-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。